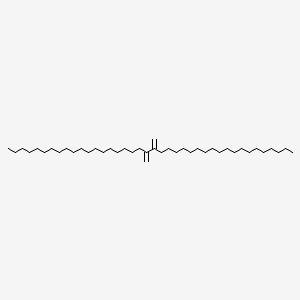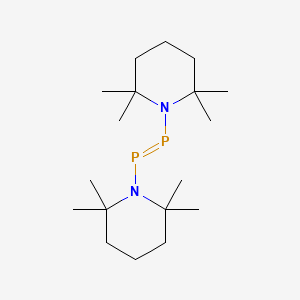
Piperidine, 1,1'-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- is a compound known for its unique structural and chemical properties It is characterized by the presence of two piperidine rings connected by a diphosphene linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- typically involves the reaction of (2-btmsa)Ti(Cp)2 with (tmp)PCl2 in tetrahydrofuran (THF). The reaction mixture is stirred for 12 hours, during which the color changes from green to red. The THF is then removed under vacuum, and the residue is extracted with n-hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the piperidine rings or the diphosphene linkage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.
Industry: Used in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- involves its interaction with molecular targets through its diphosphene linkage and piperidine rings. These interactions can influence various biochemical pathways, making it a versatile compound for research and development .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Known for its use as a hindered amine light stabilizer (HALS).
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Used in the synthesis of advanced materials.
Uniqueness
Piperidine, 1,1’-(1,2-diphosphenediyl)bis[2,2,6,6-tetramethyl- stands out due to its diphosphene linkage, which imparts unique chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specialized applications in chemistry and materials science.
Propiedades
Número CAS |
91160-69-9 |
|---|---|
Fórmula molecular |
C18H36N2P2 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
(2,2,6,6-tetramethylpiperidin-1-yl)-(2,2,6,6-tetramethylpiperidin-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C18H36N2P2/c1-15(2)11-9-12-16(3,4)19(15)21-22-20-17(5,6)13-10-14-18(20,7)8/h9-14H2,1-8H3 |
Clave InChI |
NUVIFEBHISNCRP-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(N1P=PN2C(CCCC2(C)C)(C)C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




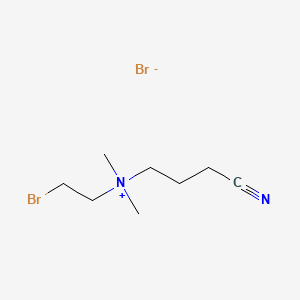
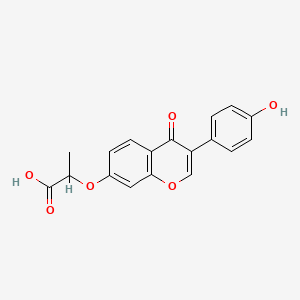
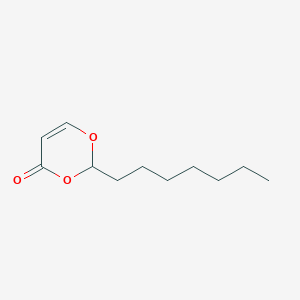
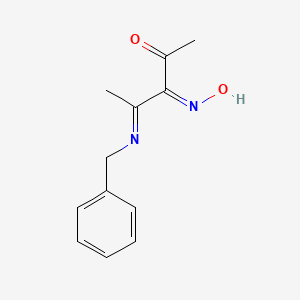

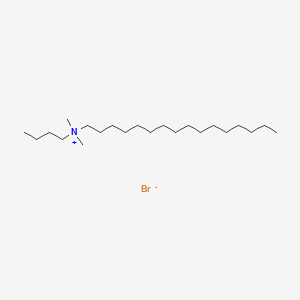
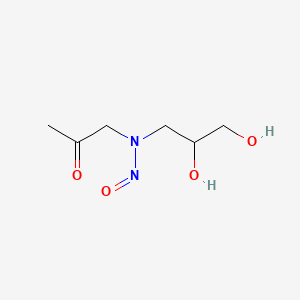
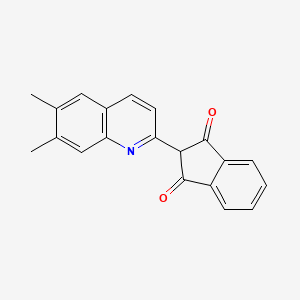
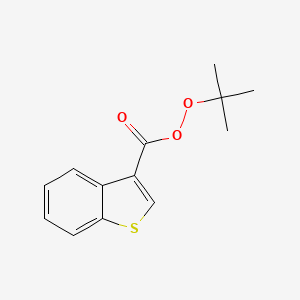
![3,5-Diamino-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14345739.png)
![3,3'-{[(5-Chloro-2-hydroxy-3-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14345755.png)
